molecular formula C21H23NO4 B13009169 Methyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoate

Methyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoate

Cat. No.: B13009169
M. Wt: 353.4 g/mol
InChI Key: ZTWWOIUTZMTXIM-UHFFFAOYSA-N
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Description

Methyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoate is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions. The compound features a 2,2-dimethylpropanoate ester backbone, which introduces steric hindrance and may influence solubility, reactivity, and conformational stability compared to linear analogs.

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

methyl 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpropanoate

InChI

InChI=1S/C21H23NO4/c1-21(2,19(23)25-3)13-22-20(24)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18H,12-13H2,1-3H3,(H,22,24)

InChI Key

ZTWWOIUTZMTXIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations

Core Backbone Modifications

Analog: 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoic acid () features a longer branched chain (pentanoate) with a single methyl group, offering less steric bulk than the dimethyl variant. Impact: Dimethyl branching in the target compound may enhance stability but reduce solubility in polar solvents compared to linear analogs .

Aromatic and Heterocyclic Substituents Analog: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid () substitutes the dimethyl group with an o-tolyl (2-methylphenyl) group. This aromatic moiety increases hydrophobicity and may enhance binding to aromatic residues in target proteins . Halogenated Analog: 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid () incorporates a fluorine atom, which can alter electronic properties and metabolic stability .

Functional Group Variations

Ester vs. Carboxylic Acid The target compound’s methyl ester group contrasts with carboxylic acid derivatives like 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(2-methylphenyl)methyl]propanoic acid (). Esters are typically more lipophilic and serve as prodrugs, whereas acids are directly reactive in coupling reactions .

Amino Acid Side Chains Indole-containing Analog: (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(1-methyl-1H-indol-3-yl)propanoic acid () includes an indole ring, mimicking tryptophan’s side chain. This modification is critical for targeting hydrophobic pockets in enzymes or receptors .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Purity LogP Key Features
Methyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoate C25H27NO4 405.49 N/A ~4.2* High steric hindrance, ester functional group
(S)-2-((Fmoc)amino)-3-(o-tolyl)propanoic acid () C25H23NO4 401.45 99.76% 4.5 Aromatic hydrophobicity
2-({[(Fmoc)amino]-2-methylpentanoic acid () C20H21NO4 339.39 95% 3.8 Moderate branching
3-(2-Chlorophenyl)-2-(Fmoc-amino)propanoic acid () C24H20ClNO4 422.87 N/A 4.7 Halogenated side chain

*Estimated based on structural analogs.

Key Observations:
  • Purity : Commercial analogs (e.g., ) achieve >95% purity, critical for reproducible peptide synthesis.
  • LogP : The target compound’s ester group likely lowers LogP compared to carboxylic acid analogs (e.g., , LogP ~5.1), enhancing membrane permeability .

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